Titanium(IV) isopropoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

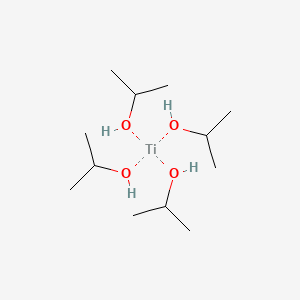

Titanium(IV) isopropoxide (TTIP), with the molecular formula C₁₂H₂₈O₄Ti and molecular weight 284.22 g/mol, is a highly reactive metal alkoxide characterized by its clear to pale-yellow liquid form, distinct sweet odor, and low density (~0.96 g/mL at 20°C) . It is moisture-sensitive, rapidly hydrolyzing in air to form titanium dioxide (TiO₂) and isopropanol, necessitating anhydrous handling . TTIP’s structure comprises a central titanium atom coordinated with four isopropoxy groups, enabling its versatility as a precursor for TiO₂ nanomaterials, a catalyst in organic synthesis, and a key reagent in sol-gel processes . Applications span advanced ceramics, photocatalysts, and thin-film coatings, driven by its ability to form high-purity titanium oxides upon thermal decomposition .

Aplicaciones Científicas De Investigación

Organic Synthesis

Titanium(IV) isopropoxide serves as a crucial reagent in organic synthesis due to its ability to facilitate various chemical reactions:

- Catalytic Reactions : It is employed as a catalyst in several organic reactions, including the Sharpless epoxidation, which is pivotal for synthesizing chiral epoxides. Additionally, it plays a role in the Kulinkovich reaction for cyclopropane formation .

- Synthesis of Heterocycles : A notable application includes the synthesis of pyrimidin-4-ones via a titanium(IV)-mediated cyclization method. This process allows for rapid and scalable production of differentially substituted compounds .

- Reductive Amination : this compound has been utilized in solution-phase reductive amination to generate libraries of urea and amide derivatives, showcasing its utility in combinatorial chemistry .

Materials Science

In materials science, this compound is primarily used as a precursor for creating various titanium-based materials:

- Titania (TiO2) Production : It is commonly used to synthesize titanium dioxide through sol-gel processes. The resulting TiO2 exhibits photocatalytic properties, making it valuable for applications in photocatalysis and environmental remediation .

- Thin Films : The compound is instrumental in producing thin films of barium-strontium-titanate (BST) and other metal oxides via metal-organic chemical vapor deposition (MOCVD). These films are crucial for electronic applications such as capacitors and sensors .

- Nanofibers for Implants : Research has demonstrated that this compound can be used to create TiO2 nanofibers through electrospinning. These nanofibers can enhance the biological performance of dental and bone implants by improving cell adhesion and differentiation .

Catalysis

This compound acts as a catalyst in various chemical transformations:

- Asymmetric Induction : It has been noted for its role in asymmetric induction reactions, which are essential for producing enantiomerically pure compounds in pharmaceuticals .

- Carbon Dioxide Metathesis : The compound facilitates the catalytic metathesis of carbon dioxide with heterocumulenes, contributing to carbon capture technologies and sustainable chemistry practices .

Environmental Applications

This compound has significant implications in environmental science:

- Pollutant Degradation : It serves as a catalyst in photodegradation processes aimed at breaking down pollutants in water and air, thereby playing a role in environmental cleanup efforts .

- Ion-Exchange Materials : The compound can be utilized to prepare porous titanosilicates, which are potential ion-exchange materials for the remediation of radioactive waste .

Case Studies

Q & A

Basic Questions

Q. How can premature hydrolysis of Titanium(IV) isopropoxide be prevented during solution preparation?

this compound is highly moisture-sensitive. To stabilize it in solution:

- Use acidic stabilizers such as hydrochloric acid (HCl) or acetic acid (HAc) at 0.1–1.0 M concentrations to delay hydrolysis .

- Dissolve in anhydrous solvents like tetrahydrofuran (THF) or ethanol, which minimize water content .

- Maintain a low-temperature environment (e.g., ice bath) during mixing to slow reaction kinetics .

| Stabilizer | Solvent | Acid Concentration | Temperature Control |

|---|---|---|---|

| HCl/HAc | THF | 0.1–1.0 M | Ice bath (0–5°C) |

Q. What solvents and stabilizers are compatible with this compound for sol-gel synthesis?

- Solvents : Isopropanol, ethanol, and ethylene glycol are commonly used due to their ability to dissolve Ti(O<sup>i</sup>Pr)4 while controlling viscosity .

- Stabilizers : Citric acid (2.5 mol per 1 mol Ti(O<sup>i</sup>Pr)4) chelates titanium ions, reducing uncontrolled aggregation during precursor formation .

Advanced Research Questions

Q. How can doping strategies be designed using this compound-based precursors?

To incorporate dopants (e.g., Cu<sup>2+</sup>) into TiO2 matrices:

- Precursor Mixing : Add dopant salts (e.g., CuCl2) to Ti(O<sup>i</sup>Pr)4 resin in a 5% w/w ratio. Homogenize via magnetic stirring for 1 hour .

- Calcination : Heat the doped precursor at 400–600°C to form crystalline TiO2-Cu composites .

| Dopant | Precursor Ratio (Ti:Cu) | Mixing Time | Calcination Temperature |

|---|---|---|---|

| Cu<sup>2+</sup> | 95:5 w/w | 1 hour | 500°C |

Q. How do hydrolysis-condensation ratios influence TiO2 content in polymer matrices?

Adjusting the Ti(O<sup>i</sup>Pr)4/H2O molar ratio directly impacts TiO2 yield:

- 1:1 ratio : Produces 0.14–1.40 wt% TiO2 in polyol matrices.

- 1:2 ratio : Increases TiO2 content to 2.80 wt% due to enhanced hydrolysis .

| Ti(O<sup>i</sup>Pr)4:H2O | TiO2 Content (wt%) | Polymer Matrix |

|---|---|---|

| 1:1 | 0.14–1.40 | POPG (MM 1000) |

| 1:2 | 2.80 | POPG (MM 1000) |

Q. What characterization techniques validate successful doping or composite formation?

- FTIR Spectroscopy : Confirm Ti-O-Ti network formation (peaks at 400–800 cm<sup>-1</sup>) and dopant integration (e.g., Cu-O bonds at 500–600 cm<sup>-1</sup>) .

- XRD : Identify crystallinity and phase composition (anatase vs. rutile TiO2) .

- SEM/EDS : Map elemental distribution to verify dopant homogeneity .

| Technique | Target Signal | Application Example |

|---|---|---|

| FTIR | Ti-O-Ti | Confirming gelation |

| EDS | Cu Kα lines | Dopant distribution |

Q. Methodological Notes

Comparación Con Compuestos Similares

Comparison with Similar Titanium(IV) Compounds

Structural and Physicochemical Properties

Key Observations :

- TALH’s aqueous stability contrasts with TTIP’s moisture sensitivity, enabling direct use in hydrothermal synthesis of nanotubes (TNTs) without rigorous anhydrous conditions .

- Triethanolaminato derivatives exhibit modified coordination spheres, enhancing solubility and stability for applications like anti-corrosion coatings .

Reactivity and Functional Performance

- Hydrolysis Kinetics: TTIP hydrolyzes faster than TALH, forming TiO₂ nanoparticles (TNPs) under acidic conditions (pH 2–4) . TALH’s slower hydrolysis favors anisotropic growth, yielding nanotubes .

- Photocatalytic Activity: TTIP-derived TNPs show ~85% degradation efficiency for 4-chlorophenol under UV-C, outperforming TALH-synthesized TNTs (~70%) due to higher surface area and crystallinity .

- Catalytic Versatility: TTIP catalyzes regiospecific ring-opening of epoxides and tandem aldol-Tishchenko reactions, whereas triethanolaminato derivatives are tailored for biocompatible coatings .

Propiedades

Número CAS |

68585-67-1 |

|---|---|

Fórmula molecular |

C12H32O4Ti |

Peso molecular |

288.25 g/mol |

Nombre IUPAC |

propan-2-ol;titanium |

InChI |

InChI=1S/4C3H8O.Ti/c4*1-3(2)4;/h4*3-4H,1-2H3; |

Clave InChI |

RLJWTAURUFQFJP-UHFFFAOYSA-N |

SMILES |

CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ti] |

SMILES canónico |

CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ti] |

Punto de ebullición |

220 °C @ 760 mm Hg |

Color/Form |

Light-yellow liquid Colorless to light-yellowish fluid |

Densidad |

0.9711 @ 20 °C/4 °C |

melting_point |

Approx 20 °C |

Descripción física |

Tetraisopropyl titanate appears as a water-white to pale-yellow liquid with an odor like isopropyl alcohol. About the same density as water. Vapors heavier than air. Liquid Liquid; mp = 18-20 deg C; [Merck Index] Colorless to light yellow liquid; [HSDB] Light yellow liquid; [MSDSonline] |

Solubilidad |

Sol in anhydrous ethanol, ether, benzene, chloroform |

Densidad de vapor |

9.8 (AIR= 1) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.